Cas no 282526-98-1 (Cetilistat)

Cetilistat 化学的及び物理的性質
名前と識別子
-
- Cetilistat
- 2-(Hexadecyloxy)-6-methyl-4H-3,1-benzoxazin-4-one
- ATL-962
- Citilistat
- 2-(Hexadecycloxy)-6-methyl-4H-3,1-benzoxazin-4-one
- 2-Hexadecyloxy-6-methyl-4H-3,1-benzoxazin-4-one
- ATL962
- Cetilstat
- xinyangbase
- ATL 962
- 4H-3,1-Benzoxazin-4-one, 2-(hexadecyloxy)-6-methyl-
- LC5G1JUA39
- 2-hexadecoxy-6-methyl-3,1-benzoxazin-4-one
- C25H39NO3
- Cametor
- Cetilistat (JAN/USAN/INN)
- Cetilistat [USAN:INN:BAN:JAN]
- Oblean (TN)
- AOB5077
- MVCQKIKWYUURMU-UHFFFAOYSA-N
- BCP07371
- s4930
- BC166233
- FT-0657021
- HY-14471
- CETILISTAT [MI]
- HMS3873M13
- DB06586
- CETILISTAT [WHO-DD]
- EX-A983
- 2-(hexadecyloxy)-6-methyl-4H-benzo[d][1,3]oxazin-4-one
- CHEBI:134721
- AKOS015915375
- AMY25231
- MFCD09839697
- CETILISTAT [USAN]
- CS-5623
- KS-1251
- UNII-LC5G1JUA39
- oblean
- SB17399
- F16711
- D09208
- NS00071047
- Q3010545
- Cetilistat [INN]
- CETILISTAT [JAN]
- 282526-98-1
- AC-219
- C2745
- CHEMBL2103825
- DTXSID90182506
- CCG-268665
- SCHEMBL367612
- GTPL11433
- A819389
- NCGC00408859-01
- BRD-K94863486-001-02-2
- BRD-K94863486-001-01-4
-
- MDL: MFCD09839697
- インチ: 1S/C25H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-28-25-26-23-18-17-21(2)20-22(23)24(27)29-25/h17-18,20H,3-16,19H2,1-2H3
- InChIKey: MVCQKIKWYUURMU-UHFFFAOYSA-N
- SMILES: O(C1=NC2C([H])=C([H])C(C([H])([H])[H])=C([H])C=2C(=O)O1)C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]
計算された属性
- 精确分子量: 401.29300
- 同位素质量: 401.293
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 29
- 回転可能化学結合数: 16
- 複雑さ: 477
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 9.8
- トポロジー分子極性表面積: 47.9
じっけんとくせい
- Color/Form: No data available
- 密度みつど: 1.02
- ゆうかいてん: 72.0 to 76.0 deg-C
- Boiling Point: 509.671°C at 760 mmHg
- フラッシュポイント: 158.9±22.6 °C
- Refractive Index: 1.521
- PSA: 52.33000
- LogP: 7.35650
Cetilistat Security Information
- Signal Word:Warning
- 危害声明: H302-H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 储存条件:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Cetilistat 税関データ
- 税関コード:2942000000
- 税関データ:
中国税関コード:
2942000000
Cetilistat Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A117014-1g |
2-(Hexadecyloxy)-6-methyl-4H-benzo[d][1,3]oxazin-4-one |
282526-98-1 | 98% | 1g |
$11.0 | 2025-02-20 | |
Ambeed | A117014-5g |
2-(Hexadecyloxy)-6-methyl-4H-benzo[d][1,3]oxazin-4-one |
282526-98-1 | 98% | 5g |
$22.0 | 2025-02-20 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153471-100g |
Cetilistat |
282526-98-1 | >98.0%(HPLC) | 100g |
¥1544.90 | 2023-09-03 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3283-200 mg |
Cetilistat |
282526-98-1 | 99.88% | 200mg |
¥450.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce46990-5g |
Cetilistat (ATL-962) |
282526-98-1 | 98% | 5g |
¥1604.00 | 2023-09-08 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce46990-200mg |
Cetilistat (ATL-962) |
282526-98-1 | 98% | 200mg |
¥445.00 | 2023-09-08 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3283-50 mg |
Cetilistat |
282526-98-1 | 99.88% | 50mg |
¥166.00 | 2022-04-26 | |
Chemenu | CM251909-10g |
Cetilistat |
282526-98-1 | 95+% | 10g |
$194 | 2024-07-28 | |
Ambeed | A117014-10g |
2-(Hexadecyloxy)-6-methyl-4H-benzo[d][1,3]oxazin-4-one |
282526-98-1 | 98% | 10g |
$43.0 | 2025-02-20 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C2745-5G |
Cetilistat |
282526-98-1 | >98.0%(HPLC) | 5g |
¥200.00 | 2024-04-15 |
Cetilistat Suppliers
Cetilistat 関連文献
-
Qiaomei Jin,Meng Gao,Dongjian Zhang,Cuihua Jiang,Nan Yao,Jian Zhang Org. Biomol. Chem. 2018 16 7336
-
Minoo Dabiri,Noushin Farajinia Lehi,Siyavash Kazemi Movahed,Hamid Reza Khavasi Org. Biomol. Chem. 2017 15 6264
-
3. Recent advancements in pharmacological strategies to modulate energy balance for combating obesityBenudhara Pati,Satyabrata Sendh,Bijayashree Sahu,Sunil Pani,Nivedita Jena,Naresh Chandra Bal RSC Med. Chem. 2023 14 1429
-
Shuai Wang,Xin Li,Shengnan Jin,Kang Liu,Cong Dong,Jianke Su,Qiuling Song Org. Chem. Front. 2022 9 1282
-
Manickam Bakthadoss,Polu Vijay Kumar,Ravan Kumar,Vishal Agarwal Org. Biomol. Chem. 2019 17 4465
-
Punit Kumar,Kashyap Kumar Dubey RSC Adv. 2015 5 86954
-
Manickam Bakthadoss,Polu Vijay Kumar,Ravan Kumar,Manickam Surendar,Duddu S. Sharada New J. Chem. 2019 43 14190
-
Ramanand Prajapati,Ajay Kant Gola,Amrendra Kumar,Shubham Jaiswal,Narender Tadigoppula New J. Chem. 2022 46 5719
-
Huijuan Li,Yongfeng Wang,Cheng Xu,Jingwen Zou,Yaxuan Wu,Guodong Yin Org. Chem. Front. 2023 10 1988
-
Ming Lang,Jian Wang Org. Chem. Front. 2019 6 1367
Cetilistatに関する追加情報
Cetilistat: A Comprehensive Overview
Cetilistat, also known by its CAS number 282526-98-1, is a compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound is often studied for its role in various biological processes and its potential therapeutic benefits. In recent years, researchers have delved deeper into understanding its mechanisms of action, which has led to exciting discoveries that could pave the way for innovative treatments in the medical field.
Cetilistat is a long-chain fatty acid derivative that exhibits strong anti-inflammatory and immunomodulatory effects. These properties make it a promising candidate for treating conditions such as autoimmune diseases, chronic inflammation, and even certain types of cancer. Recent studies have highlighted its ability to modulate the activity of key immune cells, thereby reducing inflammation and promoting tissue repair. This makes Cetilistat a versatile compound with broad therapeutic potential.
The chemical structure of Cetilistat plays a crucial role in its biological activity. Its long hydrocarbon chain allows it to interact with cellular membranes, facilitating its uptake into cells. Once inside, it can influence various signaling pathways that are critical for immune regulation. For instance, Cetilistat has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key players in inflammatory diseases. This mechanism not only reduces inflammation but also prevents the progression of chronic diseases associated with persistent inflammation.
One of the most recent breakthroughs in Cetilistat research involves its application in cancer therapy. Studies have demonstrated that Cetilistat can enhance the efficacy of conventional chemotherapy by sensitizing cancer cells to chemotherapeutic agents. This dual action—reducing inflammation and improving cancer treatment outcomes—positions Cetilistat as a valuable adjunct in oncology. Furthermore, its ability to modulate the tumor microenvironment could potentially lead to the development of novel cancer immunotherapies.
In addition to its therapeutic applications, Cetilistat has also been explored for its role in metabolic disorders. Research indicates that it can improve insulin sensitivity and reduce lipid accumulation in adipose tissue, making it a potential candidate for treating obesity and type 2 diabetes. These findings underscore the versatility of Cetilistat across multiple therapeutic areas.
Despite its promising potential, further research is needed to fully understand the safety profile and optimal dosing regimen of Cetilistat. Preclinical studies have shown minimal toxicity at therapeutic doses, but long-term studies in humans are required to confirm these findings. Additionally, investigating the molecular pathways through which Cetilistat exerts its effects will provide deeper insights into its mechanisms of action and guide future drug development efforts.
In conclusion, Cetilistat (CAS No: 282526-98-1) is a compound with immense potential in various fields of medicine due to its anti-inflammatory, immunomodulatory, and anti-cancer properties. The latest research highlights its ability to address complex diseases by targeting multiple pathways simultaneously. As scientists continue to unravel the mysteries surrounding this compound, it holds great promise for becoming a cornerstone in modern therapeutic strategies.
282526-98-1 (Cetilistat) Related Products
- 899751-91-8(N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-2-(2-methylphenoxy)acetamide)
- 1806874-67-8(2-Amino-6-(difluoromethyl)-4-hydroxypyridine-3-carboxamide)
- 209849-69-4(Methyl 2-methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate)
- 2253-38-5(Methyl fluoroisobutyrate)
- 1805737-12-5(Ethyl 2-(3-bromo-2-oxopropyl)-6-chlorobenzoate)
- 2228613-77-0(3-(2,2,2-trifluoroethyl)pyrrolidin-3-ol)
- 1010401-03-2(4-amino-N-[dimethyl(oxo)-λ?-sulfanylidene]benzamide)
- 194482-41-2((R)-Desisopropyl Tolterodine)
- 63303-29-7(Spiroisochroman-4,4'-piperidine)
- 152831-79-3(A-OXO-IMIDAZO[1,2-A]PYRIDINE-3-PROPANOIC ACID ETHYL ESTER)

